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Introduction
Pyruvate is a pivotal metabolite, standing at the crossroads of major cellular metabolic

pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2][3]

The concentration of intracellular pyruvate is a critical indicator of the metabolic state of a cell

and can be significantly altered in various physiological and pathological conditions, including

cancer, metabolic disorders, and in response to drug treatment.[1][4][5][6] Consequently, the

accurate assessment of intracellular pyruvate levels is of paramount importance for

researchers in basic science and drug development. This application note provides a detailed

overview of current techniques for measuring intracellular pyruvate, complete with experimental

protocols and comparative data to guide researchers in selecting the most appropriate method

for their specific needs.

Methods for Intracellular Pyruvate Assessment
A variety of methods are available for the quantification of intracellular pyruvate, each with its

own set of advantages and limitations. These techniques can be broadly categorized into

enzymatic assays, genetically encoded biosensors, and mass spectrometry-based methods.

Enzymatic Assays
Enzymatic assays are the most common and accessible methods for pyruvate quantification.

They rely on the enzymatic conversion of pyruvate, which is coupled to a detectable signal,

such as a change in absorbance (colorimetric), fluorescence, or luminescence.
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Colorimetric and Fluorometric Assays: These assays typically utilize pyruvate oxidase, which

catalyzes the oxidation of pyruvate to acetyl-phosphate, producing hydrogen peroxide (H₂O₂)

as a byproduct.[2][7] The H₂O₂ then reacts with a probe to generate a colored or fluorescent

product that is proportional to the pyruvate concentration.[2][3][8] Another common approach

involves lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing

NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the

pyruvate concentration.[2][9]

Bioluminescent Assays: These highly sensitive assays also use pyruvate oxidase to produce

H₂O₂. The H₂O₂ is then used in a reaction catalyzed by a luciferase to generate a light

signal, offering a broad dynamic range and high sensitivity.[10][11]

Genetically Encoded Biosensors
Genetically encoded biosensors are powerful tools for real-time, dynamic measurements of

pyruvate in living cells and specific subcellular compartments.[1][12][13] These biosensors are

typically composed of a pyruvate-binding protein fused to one or more fluorescent proteins.[1]

[14][15] Upon binding to pyruvate, the biosensor undergoes a conformational change, leading

to a change in its fluorescent properties, such as an increase or decrease in fluorescence

intensity or a shift in the ratio of two emission wavelengths (FRET).[1][12]

Mass Spectrometry (MS)
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid

chromatography (LC-MS), offers high specificity and sensitivity for the absolute quantification of

intracellular metabolites, including pyruvate.[16][17][18] This technique separates pyruvate

from other cellular components before detecting and quantifying it based on its mass-to-charge

ratio. Stable isotope-labeled internal standards are often used to improve accuracy and

precision. While powerful, MS-based methods require specialized equipment and expertise.
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Technique Principle
Detection
Method

Typical
Detection
Range

Advantages
Disadvanta
ges

Colorimetric

Assay

Enzymatic

(Pyruvate

Oxidase or

LDH)

Absorbance
2 µM - 500

µM[19]

Simple,

inexpensive,

high-

throughput

compatible

Lower

sensitivity

compared to

other

methods

Fluorometric

Assay

Enzymatic

(Pyruvate

Oxidase)

Fluorescence
0.2 µM - 50

µM[19]

Higher

sensitivity

than

colorimetric

assays, high-

throughput

compatible

Potential for

background

fluorescence

interference

Bioluminesce

nt Assay

Enzymatic

(Pyruvate

Oxidase) &

Luciferase

Luminescenc

e

400 nM - 50

µM[11]

Very high

sensitivity,

wide dynamic

range, low

background

Requires a

luminometer,

generally

more

expensive

Genetically

Encoded

Biosensors

Pyruvate-

binding

protein fused

to fluorescent

proteins

Fluorescence

Microscopy/P

late Reader

Affinities

range from

10s of µM to

several

mM[1][14]

Real-time

measurement

in living cells,

subcellular

resolution

Requires

genetic

modification

of cells,

calibration

can be

complex

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.sigmaaldrich.com/US/en/product/sigma/mak332
https://www.sigmaaldrich.com/US/en/product/sigma/mak332
https://worldwide.promega.com/products/energy-metabolism/metabolite-detection-assays/pyruvate-glo-assay/
https://www.biorxiv.org/content/10.1101/2025.04.17.649293v1.full-text
https://www.biorxiv.org/content/10.1101/2025.04.17.649293v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS / LC-

MS

Separation by

chromatograp

hy, detection

by mass-to-

charge ratio

Mass

Spectrometry

Limit of

quantification

as low as

0.001 mM[16]

High

specificity

and

sensitivity,

absolute

quantification,

multiplexing

Requires

expensive

equipment,

complex

sample

preparation,

lower

throughput

Experimental Protocols
Protocol 1: Colorimetric/Fluorometric Assay for
Intracellular Pyruvate
This protocol is a generalized procedure based on commercially available kits that utilize

pyruvate oxidase.

Materials:

Cells of interest

Phosphate Buffered Saline (PBS), ice-cold

Deproteinization solution (e.g., 0.5 M Metaphosphoric acid (MPA)[20] or 0.25 M Perchloric

acid (PCA)[2])

Neutralization solution (e.g., Potassium Carbonate[20])

Pyruvate Assay Kit (containing Assay Buffer, Pyruvate Probe, and Enzyme Mix)

96-well microplate (clear for colorimetric, black for fluorometric)

Microplate reader

Procedure:
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Sample Preparation: a. Harvest cells (e.g., by trypsinization or scraping) and determine cell

number. b. Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[20] c. Wash the

cell pellet with 1 ml of ice-cold PBS.[20] d. Centrifuge again and discard the supernatant. e.

Deproteinate the sample by adding 0.5 ml of cold deproteinization solution to the cell pellet.

[20] Vortex and incubate on ice for 5 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C

to pellet the precipitated proteins.[20] g. Transfer the supernatant to a clean tube and

neutralize the acid by adding a small volume of neutralization solution.[20] h. Centrifuge at

10,000 x g for 5 minutes at 4°C to remove any precipitated salts.[20] The supernatant is

ready for the assay.

Assay Protocol: a. Prepare a pyruvate standard curve according to the kit manufacturer's

instructions. b. Add 50 µL of the prepared cell extract and standards to separate wells of the

96-well plate. c. Prepare the Reaction Mix by combining the Assay Buffer, Pyruvate Probe,

and Enzyme Mix as per the kit's protocol. d. Add 50 µL of the Reaction Mix to each well

containing the sample and standards. e. Incubate the plate at room temperature for 30

minutes, protected from light. f. Measure the absorbance at ~570 nm for the colorimetric

assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[3][8]

Data Analysis: a. Subtract the background reading (0 pyruvate standard) from all sample and

standard readings. b. Plot the standard curve of pyruvate concentration versus the corrected

readings. c. Determine the pyruvate concentration in the samples from the standard curve

and normalize to the cell number or protein concentration.

Protocol 2: Quenching and Extraction of Intracellular
Metabolites for MS Analysis
This protocol outlines a method for rapidly stopping metabolic activity and extracting

metabolites for subsequent mass spectrometry analysis.

Materials:

Cells cultured in plates

Quenching solution (e.g., 40% ethanol, 0.8% NaCl, pre-chilled to -35°C)[21]

Extraction solvent (e.g., Methanol, pre-chilled to -80°C)[21]
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Liquid nitrogen

Centrifuge capable of reaching -11°C[21]

Procedure:

Quenching: a. Remove the culture medium from the cells. b. Immediately add 5 ml of pre-

chilled quenching solution to the plate to arrest metabolic activity.[21] c. Collect the quenched

cells by centrifugation at 3,400 x g for 10 minutes at -11°C once the temperature reaches

-5°C.[21]

Extraction: a. Resuspend the cell pellet in 500 µl of pre-chilled methanol.[21] b. Lyse the cells

by performing three cycles of flash-freezing in liquid nitrogen followed by thawing.[21] c.

Centrifuge the lysate at 10,000 x g for 2 minutes at 4°C to pellet cell debris.[21] d. Collect the

supernatant containing the extracted metabolites. e. Repeat the methanol extraction on the

remaining pellet to ensure complete extraction and combine the supernatants.[21] f. The

combined methanol extracts can then be dried and reconstituted in a suitable solvent for GC-

MS or LC-MS analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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